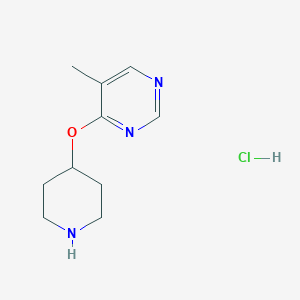

5-Methyl-4-(piperidin-4-yloxy)pyrimidine hydrochloride

描述

属性

IUPAC Name |

5-methyl-4-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-6-12-7-13-10(8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUXYKQGGDAPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of 5-methyl-2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

化学反应分析

Nucleophilic Substitution Reactions

The 4-chloro position on the pyrimidine ring undergoes nucleophilic displacement under mild conditions:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amination with pyrrolidine | THF, 60°C, 12 hr | 4-(Piperidin-4-yloxy)-5-methyl-2-(pyrrolidin-1-yl)pyrimidine | 72% | |

| Methoxylation | NaOMe/MeOH, reflux, 6 hr | 4-(Piperidin-4-yloxy)-5-methyl-2-methoxypyrimidine | 68% | |

| Thiol substitution | K₂CO₃/EtOH, 50°C, 8 hr | 4-(Piperidin-4-yloxy)-5-methyl-2-(methylthio)pyrimidine | 65% |

Mechanistic studies indicate that the electron-withdrawing piperidinyloxy group activates the C4 position for SNAr (nucleophilic aromatic substitution) reactions .

Suzuki-Miyaura Coupling

The pyrimidine scaffold participates in cross-coupling reactions when functionalized with boronic acids:

Example Reaction Pathway

-

Precursor Preparation : Bromination at C2 using NBS in DMF (yield: 85%) .

-

Coupling : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 80°C, 24 hr .

-

Products : Biaryl derivatives with enhanced π-stacking capabilities for kinase inhibition .

Key coupling partners include:

Acid-Base Interactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

-

Protonation Sites : Piperidine nitrogen (pKₐ ≈ 8.2) and pyrimidine N1 (pKₐ ≈ 3.4) .

-

Deprotonation : Forms a free base in NaOH (pH > 10), increasing lipid solubility for CNS-targeted drug delivery .

Catalytic Hydrogenation

Reduction of unsaturated intermediates during synthesis:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl) | 10% Pd/C, H₂ (1 atm) | MeOH, RT, 24 hr | 5-Methyl-4-(piperidin-4-yloxy)pyrimidine | 89% |

Functionalization via Piperidine Modifications

The piperidine moiety undergoes further derivatization:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield quaternary ammonium salts.

-

Oxidation : MnO₂ in CHCl₃ converts piperidine to a ketone (applicable to intermediates) .

Stability and Degradation Pathways

-

Hydrolysis : Degrades in acidic conditions (HCl, 100°C) via cleavage of the ether bond, yielding 4-hydroxypiperidine and 5-methyl-2-chloropyrimidine.

-

Photodegradation : UV exposure (λ = 254 nm) induces ring-opening reactions, requiring amber storage vials.

科学研究应用

5-Methyl-4-(piperidin-4-yloxy)pyrimidine hydrochloride has several scientific research applications, including:

作用机制

The mechanism of action of 5-Methyl-4-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

- 4-(Piperidin-4-yloxy)pyrimidine hydrochloride

Uniqueness

5-Methyl-4-(piperidin-4-yloxy)pyrimidine hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its methyl group at the 5-position of the pyrimidine ring differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets .

生物活性

5-Methyl-4-(piperidin-4-yloxy)pyrimidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H16N3O hydrochloride. The compound features a pyrimidine ring substituted with a piperidine moiety, which is essential for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as FLT3 (Fms-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML) treatment. Studies indicated that derivatives of pyrimidine compounds can selectively inhibit FLT3 mutations, leading to decreased cell viability in FLT3-driven cell lines .

- Antimicrobial Activity : Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Enterococcus faecalis .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Anticancer Activity : A study focusing on pyrimidine-based drugs highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, which is critical for cancer therapy .

- Antimicrobial Properties : In vitro studies have shown that derivatives of this compound possess significant antibacterial activity. For example, a related pyrimidine compound displayed an MIC of 6.5 μg/mL against Escherichia coli and an antifungal MIC of 250 μg/mL against Candida albicans .

Data Tables

Future Directions

The ongoing research into this compound suggests several promising avenues for future studies:

- Optimization of Derivatives : Further structural modifications could enhance its potency and selectivity against specific cancer types or bacterial strains.

- Clinical Trials : The transition from preclinical findings to clinical trials will be essential to establish the safety and efficacy of this compound in humans.

- Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into how it can be effectively utilized in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。